methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate
Brand Name: Vulcanchem
CAS No.: 1283108-91-7
VCID: VC2821189
InChI: InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-9-10(17)16-14(11(18)20-4)7-5-6-8-14/h5-9H2,1-4H3,(H,15,19)(H,16,17)
SMILES: CC(C)(C)OC(=O)NCC(=O)NC1(CCCC1)C(=O)OC
Molecular Formula: C14H24N2O5
Molecular Weight: 300.35 g/mol

methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate

CAS No.: 1283108-91-7

Cat. No.: VC2821189

Molecular Formula: C14H24N2O5

Molecular Weight: 300.35 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate - 1283108-91-7

Specification

CAS No. 1283108-91-7
Molecular Formula C14H24N2O5
Molecular Weight 300.35 g/mol
IUPAC Name methyl 1-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]cyclopentane-1-carboxylate
Standard InChI InChI=1S/C14H24N2O5/c1-13(2,3)21-12(19)15-9-10(17)16-14(11(18)20-4)7-5-6-8-14/h5-9H2,1-4H3,(H,15,19)(H,16,17)
Standard InChI Key ILXTXTRRHFMSGH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(=O)NC1(CCCC1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NCC(=O)NC1(CCCC1)C(=O)OC

Introduction

Chemical Properties and Structure

Basic Identification and Characteristics

Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate is a complex organic compound characterized by its unique structural elements and specific chemical properties. The compound is identified by the following parameters:

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number1283108-91-7
Molecular FormulaC₁₄H₂₄N₂O₅
Molecular Weight300.35 g/mol
Chemical ClassificationProtected peptide intermediate

This compound possesses a multifaceted structure featuring several key components that contribute to its chemical behavior and utility in synthetic applications. The structure incorporates a cyclopentane ring, which serves as a conformationally restricted scaffold, a methyl ester functionality, and a peptide bond linking a Boc-protected glycine residue.

Structural Features

The compound's structure can be broken down into three primary components:

  • tert-Butoxycarbonyl (Boc) protecting group: This carbamate-based protecting group shields the amino function of glycine from unwanted reactions during synthetic procedures. The Boc group is commonly used in peptide synthesis due to its stability under basic conditions and its selective removal under acidic conditions.

  • Glycyl moiety: This represents the simplest amino acid residue (glycine), which serves as a linking unit within the molecule.

  • Cyclopentane ring with methyl ester: The cyclopentane ring provides a conformationally restricted scaffold, while the methyl ester represents a protected carboxylic acid function that can be selectively hydrolyzed when needed.

These structural features contribute to the compound's utility in peptide chemistry, providing both protection for reactive functional groups and potential for further synthetic elaboration.

Synthesis Methods

General Synthetic Approach

The synthesis of methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate primarily involves peptide coupling reactions, where a Boc-protected glycine is attached to a cyclopentane ring derivative. This process requires careful control of reaction conditions to ensure selectivity and yield.

The general synthetic pathway typically includes:

  • Protection of glycine with a Boc group

  • Activation of the carboxylic acid function of Boc-glycine

  • Coupling with a methyl 1-aminocyclopentanecarboxylate

  • Purification of the final product

Key Reaction Parameters

Successful synthesis of this compound depends on several critical reaction parameters that must be carefully controlled:

Table 2: Critical Reaction Parameters

ParameterOptimal ConditionsSignificance
Coupling ReagentsEDC/HOBt, HATU, or PyBOPActivation of carboxylic acid for peptide bond formation
Reaction pHSlightly basic (pH 7-8)Prevents Boc group removal while promoting nucleophilic attack
Temperature0-25°CMinimizes side reactions and racemization
Solvent SystemDCM, DMF, or THFProvides appropriate solvation of reagents

Applications in Research and Development

Role in Peptide Chemistry

Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate serves as a valuable building block in peptide chemistry for several reasons:

  • The Boc-protected glycine moiety can be selectively deprotected, allowing for further extension of the peptide chain.

  • The methyl ester can be hydrolyzed to expose a carboxylic acid for additional coupling reactions.

  • The cyclopentane ring provides conformational rigidity, which can influence the biological properties of the final peptide products.

These features make the compound particularly useful in the synthesis of conformationally restricted peptide analogs, which often exhibit enhanced metabolic stability and receptor selectivity compared to their linear counterparts.

Comparative Analysis with Related Compounds

Understanding the relationship between methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate and structurally similar compounds provides context for its applications and properties.

Table 3: Comparison with Related Compounds

CompoundCAS NumberMolecular Weight (g/mol)Key Structural Difference
Methyl 1-{[N-(tert-butoxycarbonyl)glycyl]amino}cyclopentanecarboxylate1283108-91-7300.35Reference compound
1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid204514-22-7243.30Free carboxylic acid instead of methyl ester; different position of amino group
(1S,3R)-Methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate554451-12-6243.30Direct Boc protection of amino group; different stereochemistry

These structural variations can significantly impact the reactivity, solubility, and biological properties of the compounds, highlighting the importance of precise structural control in peptide chemistry applications.

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